Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl-
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Overview
Description
Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- is a complex organic compound known for its significant role in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a methylamino bridge. It is often used in research due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- typically involves multiple steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pteridine ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid. By blocking this enzyme, the compound disrupts the production of nucleotides necessary for DNA synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar pteridine structure.
4-Amino-4-deoxy-N10-methylpteroic acid: Another compound with a similar structure but different functional groups.
Uniqueness
What sets Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- apart is its specific substitution pattern and the presence of both amino and methylamino groups, which confer unique biological activity and chemical reactivity .
Properties
CAS No. |
136242-90-5 |
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Molecular Formula |
C17H19N7O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C17H19N7O2/c1-8-4-10(16(25)26)5-9(2)13(8)24(3)7-11-6-20-15-12(21-11)14(18)22-17(19)23-15/h4-6H,7H2,1-3H3,(H,25,26)(H4,18,19,20,22,23) |
InChI Key |
ONPRITYYXGJIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C)C(=O)O |
Origin of Product |
United States |
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